Methyl 7-methyl-2-(methylthio)-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
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Properties
IUPAC Name |
methyl 7-methyl-2-methylsulfanyl-4-oxo-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-7-9(14(20)21-2)10(8-5-4-6-23-8)11-12(16-7)17-15(22-3)18-13(11)19/h4-6,10H,1-3H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTHCLVBRUGUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC=CS3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound Methyl 7-methyl-2-(methylthio)-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a member of the thienopyrimidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a complex structure characterized by a tetrahydropyrido[2,3-d]pyrimidine core substituted with methylthio and thiophene groups. The molecular formula is , with a molecular weight of approximately 382.48 g/mol. The presence of the thiophene ring is significant as it contributes to the compound's pharmacological properties.
Table 1: Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 382.48 g/mol |
| LogP | 5.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 3 |
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives exhibit broad-spectrum antimicrobial activity. Studies have shown that compounds within this class can inhibit bacterial growth and show antifungal properties. For instance, a derivative similar to the compound demonstrated significant activity against Staphylococcus aureus and Candida albicans .
Anticancer Activity
Thienopyrimidines have been explored for their anticancer potential due to their ability to interfere with cellular processes. In vitro studies have indicated that methylthio-substituted thienopyrimidines can induce apoptosis in cancer cell lines by modulating pathways related to cell survival and proliferation .
Neuroprotective Effects
Recent findings suggest that certain thienopyrimidine derivatives possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. These compounds have been shown to reduce oxidative stress and inflammation in neuronal cells .
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidines is closely tied to their structural features. Modifications at specific positions on the pyrimidine ring can enhance or diminish activity:
- Methylthio Group : Enhances lipophilicity and bioavailability.
- Thiophene Substitution : Contributes to increased interaction with biological targets.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, a series of thienopyrimidine derivatives were synthesized and evaluated for antimicrobial activity. The compound exhibited MIC values in the low micromolar range against various pathogens, indicating strong antimicrobial potential .
Case Study 2: Anticancer Mechanism
A research article in Cancer Letters explored the mechanism of action for thienopyrimidine compounds against breast cancer cells. The study revealed that these compounds could inhibit the PI3K/Akt signaling pathway, leading to reduced cell viability and increased apoptosis .
Scientific Research Applications
Antimicrobial Properties
Research indicates that methyl 7-methyl-2-(methylthio)-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating efficacy comparable to established antibiotics. The mechanism involves the disruption of microbial cell wall synthesis and inhibition of nucleic acid metabolism .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . Further research is needed to elucidate the specific pathways involved.
Material Science Applications
Beyond its biological applications, this compound is being explored for its utility in material science. Its unique structure allows for incorporation into polymers and nanocomposites, potentially enhancing their mechanical properties and thermal stability .
Case Study: Antimicrobial Efficacy
A study conducted by Tageldin et al. evaluated the antimicrobial efficacy of this compound against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics .
Case Study: Anti-inflammatory Mechanism
In another investigation focusing on its anti-inflammatory effects, researchers utilized RAW264.7 macrophage cells to assess the compound's impact on nitric oxide production and inflammatory cytokine release. The findings indicated a significant reduction in these markers upon treatment with the compound, supporting its potential as an anti-inflammatory agent .
Q & A
Q. Methodology :
- In-Silico Docking : Prioritize substituents with high binding scores to targets like tyrosine kinases .
- In Vitro Assays : Test modified analogs for IC50 values against disease-relevant enzymes (e.g., COX-2, xanthine oxidase) .
Q. Table: Impact of Substituents on Pharmacological Properties
| Position | Substituent | Observed Effect | Reference |
|---|---|---|---|
| 2 | Benzylthio | Enhanced enzyme inhibition | |
| 5 | 4-Nitrophenyl | Increased cytotoxicity in cancer cells | |
| 5 | Pyridin-4-yl | Improved target binding affinity |
Advanced: How to address contradictions between in-silico predictions and experimental bioactivity?
Discrepancies arise due to:
- Binding Mode Errors : Docking may overlook solvent effects or protein flexibility. Validate with molecular dynamics simulations .
- Off-Target Interactions : Unpredicted interactions with non-target proteins reduce efficacy. Use proteome-wide affinity assays (e.g., thermal shift assays) .
- Metabolic Instability : Rapid degradation in vitro may mask predicted activity. Stabilize via prodrug design or formulation .
Resolution : Cross-validate docking results with mutational studies (e.g., alanine scanning) and adjust substituent polarity to improve bioavailability .
Advanced: What are the challenges in characterizing its solubility and reactivity?
- Solubility : Limited aqueous solubility (common in pyridopyrimidines) requires co-solvents (e.g., DMSO) or derivatization (e.g., carboxylate salt formation) .
- Reactivity : The methylthio group is prone to oxidation. Monitor via TLC/HPLC under inert atmospheres and use antioxidants (e.g., BHT) during storage .
- Side Reactions : Thiophene rings may undergo electrophilic substitution. Control reactivity using mild reagents (e.g., H2O2 for controlled oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
